molecular formula F4S B1219048 Sulfur tetrafluoride CAS No. 7783-60-0

Sulfur tetrafluoride

Cat. No. B1219048
M. Wt: 108.06 g/mol
InChI Key: QHMQWEPBXSHHLH-UHFFFAOYSA-N
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Patent
US04399264

Procedure details

A 360 mL "Hastelloy" C shaker tube was charged with 113 g (0.5 mole) of tetrachloroethylene carbonate, sealed under nitrogen, cooled in a dry ice acetone mixture, evacuated, flushed with nitrogen, reevacuated and charged with 18 g (0.9 mole) of hydrogen fluoride and 194 g (1.8 mole) of sulfur tetrafluoride. The tube was agitated for 10 hours at 200° C. The tube was next chilled in an ice-water bath and then slowly vented to remove the excess SF4 and HF. The product was dumped from the tube into wet ice and allowed to stand a day. The organic phase was separated from the aqueous phase in a polyethylene separatory funnel, then stirred with a 30% aqueous solution of potassium carbonate to neutralize free acid. The product was dried over potassium carbonate and distilled at a reduced pressure. It boils at 126° C. at atmospheric pressure. The best yield of 4,4,5,5-tetrachloro-2,2,-difluoro-1,3-dioxolane was 73%. Infrared and nuclear magnetic resonance (NMR) spectra support the chemical structure (4) of this dioxolane.
[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
[Compound]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
194 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:7][C:4]([Cl:6])([Cl:5])[C:3]([Cl:9])([Cl:8])[O:2]1.[FH:11].S(F)(F)(F)[F:13]>>[Cl:8][C:3]1([Cl:9])[C:4]([Cl:6])([Cl:5])[O:7][C:1]([F:13])([F:11])[O:2]1

Inputs

Step One
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
113 g
Type
reactant
Smiles
C1(OC(C(Cl)(Cl)O1)(Cl)Cl)=O
Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
F
Name
Quantity
194 g
Type
reactant
Smiles
S(F)(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
The tube was agitated for 10 hours at 200° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed under nitrogen
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The tube was next chilled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
to remove the excess SF4 and HF
WAIT
Type
WAIT
Details
to stand a day
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from the aqueous phase in a polyethylene separatory funnel
STIRRING
Type
STIRRING
Details
stirred with a 30% aqueous solution of potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
distilled at a reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
ClC1(OC(OC1(Cl)Cl)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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